molecular formula C8H2Cl2F4O B3026947 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 1190865-44-1

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No. B3026947
CAS RN: 1190865-44-1
M. Wt: 261.00
InChI Key: NSWPERXXSPCRCT-UHFFFAOYSA-N
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Description

The compound 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone. This type of compound is significant in the field of organic chemistry due to its potential applications in the synthesis of polymers and other advanced materials. The presence of multiple fluorine atoms can impart unique physical and chemical properties to the resulting materials, such as increased thermal stability, chemical resistance, and potentially lower dielectric constants, which are desirable in electronic applications.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been reported in the literature. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction . Another similar compound was synthesized in a straightforward procedure and used to prepare fluorinated polyimides . These methods typically involve the use of strong acids or bases and reductive conditions to construct the fluorinated aromatic backbone.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the presence of a trifluoromethyl group attached to an aromatic ring, which can significantly influence the electronic properties of the molecule. The trifluoromethyl group is highly electronegative, which can lead to a lower dielectric constant and moisture adsorption when incorporated into polymers .

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution. For example, a fluorinated triazinium compound was used to effect the quantitative fluorination of aromatic substrates . This demonstrates the reactivity of fluorinated intermediates in introducing fluorine atoms into aromatic rings, which is a valuable transformation in the synthesis of fluorinated materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. For instance, fluorinated polyimides derived from these compounds exhibit good solubility in polar organic solvents, low moisture adsorption, low dielectric constants, and high optical transparency . These materials also show excellent thermal and thermo-oxidative stability, which is attributed to the strong carbon-fluorine bonds in the fluorinated aromatic structures. The mechanical properties, such as tensile strength and modulus, are also noteworthy, indicating the potential of these materials for use in high-performance applications .

Scientific Research Applications

Process Research in Alzheimer’s Disease Treatment

  • Friedel–Crafts Acylation Reaction : A study by Wolf (2008) explored the synthesis of 1-(3-trimethylsilylphenyl)-2,2,2-trifluoroethanone, a cholinesterase inhibitor potentially beneficial in Alzheimer’s disease treatment. The process involved Friedel–Crafts acylation, highlighting the utility of such compounds in medicinal chemistry (Wolf, 2008).

Ortho Deprotonation of Fluoroarenes and Chloroarenes

  • Influence of Trimethylsilyl Groups : Heiss et al. (2007) investigated how bulky silyl substituents affect the ortho deprotonation of fluoroarenes and chloroarenes. This study reveals the complexity of interactions in halogenated compounds, which could have implications for designing more effective halogenated pharmaceuticals or chemical intermediates (Heiss, Marzi, Mongin, & Schlosser, 2007).

Synthesis of Novel Polyimides

  • Creation of Fluorinated Diamine Monomer : Yin et al. (2005) synthesized a novel fluorinated aromatic diamine monomer using 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane. This demonstrates the compound's potential in creating new materials with unique properties like solubility in various solvents and excellent thermal stability, which could be significant in material science and engineering (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Applications in Organophosphorus Chemistry

  • Preparation of Monofluorophosphines : Heuer, Jones, and Schmutzler (1990) explored the synthesis of bis[2,4-bis(trifluoromethyl)phenyl]fluorophosphine, showcasing the role of halogenated compounds in the preparation of complex organophosphorus chemicals, potentially useful in a variety of industrial and research applications (Heuer, Jones, & Schmutzler, 1990).

Antimicrobial Screening

  • Evaluation of Antimicrobial Properties : Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas using dichlorophenyl and other halogenated phenyl groups, assessing their anti-pathogenic activity. This signifies the importance of such compounds in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Properties of Copolymers

  • Copolymerization Studies : Abdelhamid et al. (2021) conducted research on halogen ring-disubstituted 2-methoxyethyl phenylcyanoacrylates, demonstrating the application of halogenated compounds in creating novel copolymers with specific properties, relevant in polymer science and material engineering (Abdelhamid et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone are currently unknown . This compound is a mono-constituent substance of organic origin

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound exerts its effects.

properties

IUPAC Name

1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F4O/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWPERXXSPCRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204874
Record name 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190865-44-1
Record name 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190865-44-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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